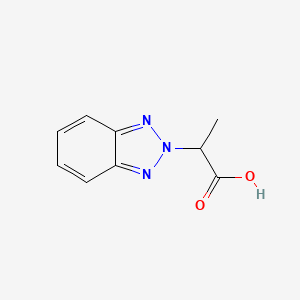

2-Benzotriazol-2-yl-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzotriazol-2-yl-propionic acid is a biochemical used for proteomics research . It has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 .

Synthesis Analysis

The synthesis of benzotriazole derivatives, including 2-Benzotriazol-2-yl-propionic acid, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Molecular Structure Analysis

The molecular structure of 2-Benzotriazol-2-yl-propionic acid is based on the benzotriazole fragment, which is a bicyclic compound consisting of two fused rings . Its five-membered ring contains three consecutive nitrogen atoms .Chemical Reactions Analysis

Benzotriazole, the core structure of 2-Benzotriazol-2-yl-propionic acid, is known for its unique reactivity. It can be introduced into a molecule through a variety of reactions, activating the molecule towards numerous transformations .Applications De Recherche Scientifique

Anticonvulsant Activities

2-Benzotriazol-2-yl-propionic acid derivatives have demonstrated notable anticonvulsant activities. Specifically, 2,3-benzodiazepine derivatives, which are structurally related to 2-Benzotriazol-2-yl-propionic acid, have shown effectiveness against various models of experimental epilepsy. The introduction of thiocarbonyl groups at certain positions of the molecular structure enhances their anticonvulsant effects and prolongs their protective action against seizures. These compounds act as AMPA receptor antagonists, contributing to their anticonvulsant properties without affecting the benzodiazepine receptor (BZR) (Sarro et al., 2003) (Chimirri et al., 1998).

Hypolipidemic Activity

2-Benzotriazol-2-yl-propionic acid derivatives have also been explored for their potential hypolipidemic activities. A study focused on the structural activity relationship of 3-(4-Phenoxybenzoyl) propionic acids revealed that specific derivatives, particularly those with acetylthio groups, demonstrated significant hypolipidemic activities in animal models (Tomisawa et al., 1985).

Neurotoxicity and Endocrine Disruption

Benzotriazole, a compound related to 2-Benzotriazol-2-yl-propionic acid, has been studied for its potential neurotoxic and endocrine-disrupting effects in aquatic organisms. Research indicates that it can induce molecular responses in the brain and adversely affect aquatic species in a sex-dependent manner, altering levels of certain hormones and affecting reproductive health (Liang et al., 2014) (Liang et al., 2016).

Propriétés

IUPAC Name |

2-(benzotriazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-10-7-4-2-3-5-8(7)11-12/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFDXKZSXMHONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1N=C2C=CC=CC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzotriazol-2-yl-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.